molecular formula C20H21NO3S B6506494 2-(benzylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide CAS No. 1421506-43-5

2-(benzylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide

Cat. No.: B6506494
CAS No.: 1421506-43-5
M. Wt: 355.5 g/mol
InChI Key: WOFRUSOGLDVZLZ-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide is an organic compound that features a benzylsulfanyl group, a methoxyphenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to yield benzylsulfanyl.

    Preparation of the Alkyne Intermediate: The alkyne intermediate can be synthesized by reacting 4-bromo-2-methoxyphenol with propargyl bromide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves coupling the benzylsulfanyl intermediate with the alkyne intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide, potassium tert-butoxide, or sodium hydride can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can form covalent bonds with cysteine residues in proteins, while the methoxyphenoxy group can engage in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfanyl)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]acetamide: can be compared with other compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, for example, can enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development.

Properties

IUPAC Name

2-benzylsulfanyl-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-23-18-11-5-6-12-19(18)24-14-8-7-13-21-20(22)16-25-15-17-9-3-2-4-10-17/h2-6,9-12H,13-16H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFRUSOGLDVZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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